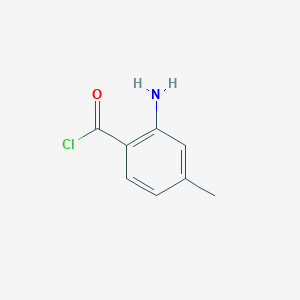

2-Amino-4-methylbenzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Amino-4-methylbenzoyl chloride involves various methodologies. It is a versatile and synthetically accessible compound that serves as a reactant or a reaction intermediate for affording various fused heterocycles . It is also used in the synthesis of 2-aminobenzothiazole and its derivatives .Molecular Structure Analysis

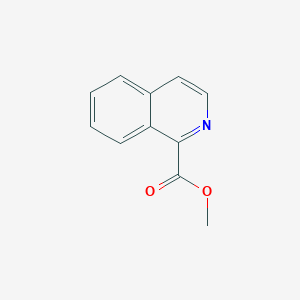

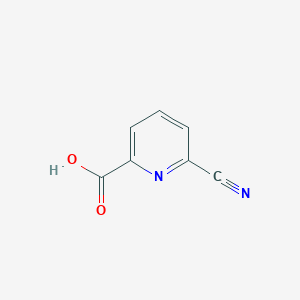

The molecular formula of 2-Amino-4-methylbenzoyl chloride is C8 H8 Cl N O . It has a molecular weight of 169.61 . The compound belongs to the category of Carbonyl Chlorides .Chemical Reactions Analysis

The chemical reactions of 2-Amino-4-methylbenzoyl chloride involve various functional groups. For instance, it can undergo reactions with ammonia, a primary or secondary amine, and an acid chloride . It can also be converted to an alkene via a Hofmann elimination .Applications De Recherche Scientifique

Synthesis of Novel Compounds

- Synthesis of Thioureas and Benzoxazoles : Research has demonstrated the use of 2-Amino-4-methylbenzoyl chloride in synthesizing various compounds. For instance, Saeed et al. (2010) reported synthesizing 1-(4-methylbenzoyl)-3-(4-aminosulfonyl phenyl)thiourea by reacting 4-methylbenzoyl chloride with potassium thiocyanate and sulfanilamide (Saeed, Mumtaz, & Flörke, 2010). Similarly, Goldstein and Dambek (1990) synthesized methyl 2-substituted-4-benzoxazolecarboxylates using methyl 2-amino-3-hydroxybenzoate and acid chloride (Goldstein & Dambek, 1990).

Corrosion Inhibition Studies

- Corrosion Inhibition : Gece and Bilgiç (2009) explored the efficiency of various nitrogen compounds, including 2-Amino-4-methylbenzoyl chloride derivatives, as corrosion inhibitors in steel in sodium chloride media. Their findings were supported by quantum chemical parameters (Gece & Bilgiç, 2009).

Crystallography and Structural Analysis

- Crystal Structure Determination : Zhang and Zhao (2010) reported the synthesis of methyl 4-isonicotinamidobenzoate from methyl 4-aminobenzoate and isonicotinoyl chloride, analyzing its crystal structure (Zhang & Zhao, 2010).

Novel Organic Syntheses

- Organic Synthesis and Derivatization : Tsuruta and Kohashi (1987) described the synthesis of fluorescent derivatization reagents for compounds having hydroxyl and/or amino groups, highlighting the utility of benzoyl chloride derivatives in organic synthesis (Tsuruta & Kohashi, 1987).

Fabrication of Responsive Materials

- Fabrication of Supramolecular Entities : Bacchi et al. (2012) used aminobenzoic acid derivatives to synthesize Ru(II) complexes, resulting in wheel-and-axle shaped supramolecular entities with potential applications in materials science (Bacchi, Cantoni, Mezzadri, & Pelagatti, 2012).

Advanced Analytical Methods

- Liquid Chromatography-Tandem Mass Spectrometry : Yang et al. (2004) developed a sensitive method for the quantitative determination of a compound synthesized from 2-amino-3-methylbenzoyl in plasma, showcasing the role of this chemical in analytical methodologies (Yang, Wu, Clement, & Rudewicz, 2004).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-4-methylbenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIJNTQWXYSKCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methylbenzoyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

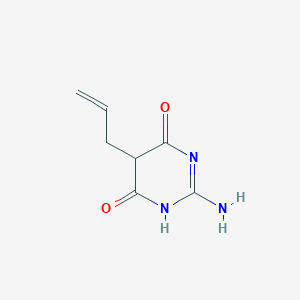

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

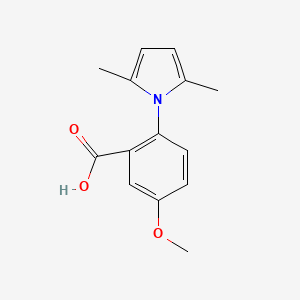

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)

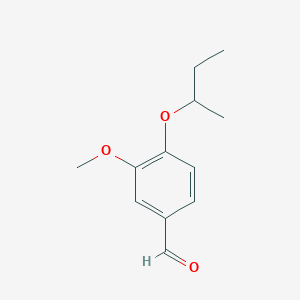

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)